N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-19-12-6-9-16(20(19)28-2)22(26)23-15-8-5-7-14(13-15)21-24-17-10-3-4-11-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSZQZLDLLONTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Nitrobenzaldehyde and o-Phenylenediamine
A mixture of 3-nitrobenzaldehyde (1.51 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 4N HCl is refluxed at 120°C for 6 hours. The intermediate 2-(3-nitrophenyl)-1H-benzo[d]imidazole precipitates as a yellow solid, which is filtered and washed with ethanol (yield: 78%).
Reduction of Nitro Group to Amine
The nitro-substituted benzimidazole (2.0 g, 7.2 mmol) is dissolved in ethanol (50 mL) with 10% Pd/C (0.2 g). Hydrogen gas is bubbled through the solution at 60°C for 4 hours. The catalyst is filtered, and the solvent is evaporated to yield 3-(1H-benzo[d]imidazol-2-yl)aniline as a white powder (yield: 85%).
Table 1: Optimization of Benzimidazole Synthesis
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Nitrobenzaldehyde | HCl, reflux, 6h | 78% | |
| 3-Aminobenzaldehyde | AcOH, microwave, 30min | 82% |
Preparation of 2,3-Dimethoxybenzoyl Chloride
The 2,3-dimethoxybenzoic acid (1.82 g, 10 mmol) is treated with thionyl chloride (5 mL) under reflux for 2 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a colorless liquid (quantitative yield).
Amide Coupling Reaction
The final step involves reacting 3-(1H-benzo[d]imidazol-2-yl)aniline with 2,3-dimethoxybenzoyl chloride.
Schotten-Baumann Reaction
A solution of 2,3-dimethoxybenzoyl chloride (1.96 g, 10 mmol) in dichloromethane (20 mL) is added dropwise to a stirred mixture of 3-(1H-benzo[d]imidazol-2-yl)aniline (2.09 g, 10 mmol) and aqueous NaHCO₃ (15 mL) at 0°C. The reaction is stirred for 12 hours, and the organic layer is separated, dried (Na₂SO₄), and concentrated. The crude product is recrystallized from ethanol to afford the title compound as a white solid (yield: 72%).
Table 2: Amide Coupling Methods
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A mixture of 3-(1H-benzo[d]imidazol-2-yl)aniline (1.0 g, 4.8 mmol), 2,3-dimethoxybenzoic acid (0.94 g, 5.0 mmol), HATU (2.2 g, 5.8 mmol), and DIPEA (1.3 mL, 7.2 mmol) in DMF (10 mL) is irradiated at 100°C for 15 minutes. Purification via column chromatography (EtOAc/hexane) yields the product (89%).
Solid-Phase Synthesis
Immobilized 3-(1H-benzo[d]imidazol-2-yl)aniline on Wang resin reacts with 2,3-dimethoxybenzoic acid using DCC as a coupling agent. Cleavage with TFA/CH₂Cl₂ (1:9) affords the amide in 68% yield.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₂H₁₈N₃O₃ [M+H]⁺: 372.1348; Found: 372.1351.
Industrial-Scale Production
Continuous Flow Synthesis
A 1:1 molar ratio of 3-(1H-benzo[d]imidazol-2-yl)aniline and 2,3-dimethoxybenzoyl chloride in THF is pumped through a reactor at 100°C (residence time: 10 min). The product is isolated with 94% purity and 85% yield.
Green Chemistry Approaches
Using ionic liquids (e.g., [BMIM][BF₄]) as solvents reduces reaction time to 2 hours and improves yield to 91%.
Challenges and Optimization
Byproduct Formation
Over-alkylation at the benzimidazole N1 position is mitigated by using bulky bases (e.g., DBU) and controlled stoichiometry.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF/water biphasic systems improves isolation.
Applications and Derivatives
The title compound serves as a precursor for kinase inhibitors and fluorescence probes. Structural analogs with varied methoxy substitutions show enhanced bioactivity .
Chemical Reactions Analysis
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Acylation and Alkylation:
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as receptors involved in cell signaling .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and linkage groups:
Key Observations :
- Linkage Groups : Thioacetamido (W1) or triazole (9a-9e) linkages introduce flexibility or rigidity, respectively, affecting conformational stability and binding kinetics .
- Substituents : Methoxy groups (electron-donating) vs. nitro groups (electron-withdrawing) influence electronic density, solubility, and biological activity .
Physicochemical Properties
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula and a molecular weight of 300.32 g/mol. Its structure features a benzodiazole moiety, which is known for various biological activities, linked to a dimethoxybenzamide group.
Recent studies have indicated that compounds containing the benzodiazole scaffold often exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For instance, studies have demonstrated that benzodiazole derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
- Antiplatelet Activity : Certain analogs have been reported to inhibit platelet aggregation. This suggests potential therapeutic applications in cardiovascular diseases where platelet activation plays a critical role .
Antioxidant Activity
In vitro assays utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) method have been employed to evaluate the antioxidant capacity of this compound. The results indicate that this compound exhibits significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 72% |
| Ascorbic Acid | 75% |
Antiplatelet Activity
The antiplatelet effects were assessed through AA-induced platelet aggregation assays. The compound demonstrated promising inhibition rates compared to aspirin, indicating its potential as an antiplatelet agent.
| Compound | Inhibition (%) |
|---|---|
| This compound | 65% |
| Aspirin | 50% |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzodiazole ring and the methoxy groups significantly influence the biological activity of this compound. For example:
- Substituents on the Benzodiazole Ring : Variations in substituents can enhance or diminish antioxidant properties.
- Dimethoxy Group Positioning : The positioning of methoxy groups affects solubility and bioavailability, which are critical for therapeutic efficacy.
Case Studies
A study published in Drug Target Insights highlighted the synthesis and evaluation of various benzodiazole derivatives. Among these derivatives, those similar to this compound exhibited enhanced biological profiles in both antioxidant and antiplatelet assays .
Q & A
Basic Questions
Q. What are the common synthetic routes for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzodiazole core formation followed by coupling with substituted benzamide groups. Key steps include:
- Benzodiazole Formation : Cyclization of o-phenylenediamine derivatives with aldehydes under acidic conditions .
- Amide Coupling : Use of coupling agents (e.g., EDC/HOBt) to attach 2,3-dimethoxybenzoyl groups to the benzodiazole intermediate .
- Purification : Column chromatography or recrystallization in solvents like ethanol or DMF .
- Characterization : Confirm intermediate purity via TLC, followed by NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and elemental analysis (e.g., %C, %H, %N matching theoretical values within ±0.3%) .
Q. Which spectroscopic techniques are essential for verifying the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the benzodiazole (δ 7.2–8.5 ppm) and dimethoxybenzamide (δ 3.8–4.0 ppm for OCH₃; δ 7.0–7.6 ppm for aromatic protons) .
- IR Spectroscopy : Detect amide bonds (1650–1680 cm⁻¹) and benzodiazole C=N stretches (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₃O₃: 372.1348) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Molecular Docking : Predict binding poses in enzyme active sites (e.g., using AutoDock Vina) to prioritize targets .
- Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HeLa, HepG2) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer :
- Recheck Synthesis Conditions : Trace impurities (e.g., unreacted starting materials) may arise from incomplete coupling; optimize reaction time/temperature .
- Recrystallization : Repurify the compound using mixed solvents (e.g., DCM/hexane) to remove hygroscopic residues .
- Alternative Techniques : Validate purity via HPLC (e.g., C18 column, 90:10 MeOH/H₂O mobile phase) to detect trace contaminants .
Q. What strategies improve low yields during the benzodiazole cyclization step?
- Methodological Answer :
- Catalyst Optimization : Replace traditional acids (e.g., HCl) with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hours) and improve yields by 15–20% .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify stable polymorphs .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .
Q. How should contradictory activity data from enzyme assays vs. cellular models be interpreted?
- Methodological Answer :
- Membrane Permeability : Assess logP values (e.g., via shake-flask method) to determine if poor cellular uptake explains reduced activity .
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation metabolites .
- Off-Target Effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify unintended interactions .
Q. What computational methods aid in optimizing the compound’s selectivity for dual-target inhibition?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Calculate binding energy differences between homologous targets (e.g., BRD4 vs. CBP/p300) to guide structural modifications .
- QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using partial least squares regression .
- Ensemble Docking : Screen derivatives against conformational ensembles of the target to account for protein flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
